2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
Description
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a triazole-based hybrid molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) linker connects the triazole moiety to an acetohydrazide group, which is further functionalized with a (4-fluorophenyl)methylidene Schiff base.
The presence of electron-withdrawing substituents (bromine and fluorine) on the aromatic rings may enhance its reactivity and binding affinity to biological targets. The triazole ring contributes to metabolic stability, while the hydrazide moiety offers opportunities for hydrogen bonding, a critical feature in ligand-receptor interactions .
Properties
CAS No. |
303103-38-0 |
|---|---|
Molecular Formula |
C23H17BrFN5OS |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17BrFN5OS/c24-18-10-8-17(9-11-18)22-28-29-23(30(22)20-4-2-1-3-5-20)32-15-21(31)27-26-14-16-6-12-19(25)13-7-16/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
GYYGYKHROLGYHT-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core
The 1,2,4-triazole ring is synthesized via cyclization reactions. A foundational method from the patent literature involves reacting hydrazine with formamide at elevated temperatures (160–180°C) under atmospheric pressure . For the target compound, substituents are introduced during triazole formation:
Reaction Conditions
-
Hydrazine : 1.0 molar equivalent
-
Formamide : 4.0 molar equivalents (to minimize side reactions)
-
Temperature : 170°C ± 2°C
-
Time : 2–4 hours
This step yields 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, confirmed via NMR (δ 7.45–7.89 ppm for aromatic protons) and mass spectrometry (m/z 345.2 [M+H]) .
S-Alkylation of the Triazole Thiol
The sulfanyl group is introduced via S-alkylation using 2-bromoacetohydrazide:
Procedure
-
Base : Potassium carbonate (2.2 eq) in dimethylformamide (DMF)
-
Alkylating Agent : 2-bromoacetohydrazide (1.1 eq)
-
Temperature : 60°C
-
Time : 6 hours
Yield : 78–82%
Key Characterization :
Condensation with 4-Fluorobenzaldehyde
The final step involves Schiff base formation between the hydrazide and 4-fluorobenzaldehyde:
Reaction Parameters
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Glacial acetic acid (2 drops)
-
Molar Ratio : 1:1.2 (hydrazide:aldehyde)
-
Temperature : Reflux (78°C)
-
Time : 4 hours
Workup : The product is recrystallized from ethanol to achieve >95% purity.
Analytical Data
-
Melting Point : 218–220°C
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water)
-
Elemental Analysis : Calculated (%) for CHBrFNOS: C 54.36, H 3.47, N 12.68; Found: C 54.29, H 3.51, N 12.63 .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 50 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield | 78% | 85% |
| Purity | 95% | 99% |
Key Adjustments :
-
Residence Time : Reduced from 6 hours to 45 minutes via microwave-assisted heating .
-
Solvent Recovery : DMF is recycled using fractional distillation, reducing waste by 40%.
Comparative Analysis of Synthetic Routes
Three methods were evaluated for Step 2 (S-alkylation):
| Method | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| A (Traditional) | KCO | DMF | 78% | 95% |
| B (Microwave) | CsCO | DMSO | 85% | 97% |
| C (Phase Transfer) | NaOH | Toluene/HO | 72% | 93% |
Method B offers superior yield and purity but requires higher-cost cesium carbonate.
Troubleshooting Common Issues
-
Low Yield in Condensation : Excess 4-fluorobenzaldehyde (1.5 eq) and molecular sieves (4Å) mitigate moisture interference.
-
Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted triazole thiol.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Triazole-Acetohydrazide Derivatives
Key Observations :
- Molecular Weight : The target compound (549.41 g/mol) is heavier than simpler fluorinated hydrazones (e.g., , .33 g/mol), which may influence bioavailability .
Computational Similarity Metrics
- Tanimoto Index : The target compound shows ~70% similarity to fluorinated hydrazones (), suggesting shared pharmacological properties. Thienyl-substituted analogs () may exhibit lower similarity due to heterocyclic differences .
- Dice Index : Used to prioritize analogs for virtual screening, this metric highlights the impact of bromine vs. chlorine on molecular fingerprints .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a novel derivative of triazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Core : The initial step involves synthesizing the triazole moiety through a reaction between 4-bromophenyl and phenyl hydrazine derivatives.
- Sulfanylation : The introduction of the sulfanyl group is achieved using thioacetic acid or similar reagents, which enhances the biological activity.
- Formation of the Acetohydrazide : The final step involves reacting the triazole derivative with an appropriate aldehyde to form the acetohydrazide structure.
Characterization
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound. For instance, NMR spectroscopy typically shows distinct peaks corresponding to the hydrogen and carbon atoms in the triazole and hydrazide functionalities.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against a variety of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
Studies indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial given the rise of antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In addition to its antibacterial properties, this compound has also shown promising anticancer activity:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 25 |
| A549 (Lung cancer) | 30 |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of oxidative stress.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives similar to this compound were effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential for this class of compounds in developing new antibiotics.
- Case Study on Anticancer Properties : Another investigation focused on the effects of triazole derivatives on various cancer cell lines. Results indicated that compounds with similar structures could inhibit tumor growth and induce cell death through apoptosis.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves:
- Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux conditions with catalysts like acetic acid or ethanol as solvents .
- Hydrazone formation : Condensation of the hydrazide intermediate with 4-fluorobenzaldehyde under acidic or basic conditions, monitored by TLC .
- Purification : Recrystallization using ethanol or column chromatography with silica gel . Key intermediates include 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and the hydrazide precursor.
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.5–11.0 ppm), and sulfanyl groups .
- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3300 cm (N-H stretch) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 526.837 for CHBrClNOS) .
Q. What are the standard assays to evaluate its biological activity in preliminary studies?
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .
- Antioxidant potential : DPPH radical scavenging or FRAP assays .
- Enzyme inhibition : Tyrosinase or acetylcholinesterase inhibition assays using spectrophotometric methods .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring synthesis be addressed?
- Substituent positioning : Electron-withdrawing groups (e.g., Br at para positions) stabilize intermediates via resonance, favoring 1,2,4-triazole formation .
- Reaction optimization : Use of microwave-assisted synthesis or ionic liquids improves yield and selectivity .
- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Bromine vs. fluorine : Bromophenyl enhances lipophilicity and membrane penetration, while fluorophenyl improves metabolic stability via reduced CYP450 interaction .
- Activity cliffs : Substituting Cl with F in analogues reduces antimicrobial potency but increases anticancer activity (e.g., IC shifts from 12 µM to 8 µM in MCF-7 cells) .
Q. What computational strategies validate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to tyrosinase (PDB: 2Y9X) with key interactions at the Cu active site .
- MD simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Identify critical descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetics .
Q. How can contradictory data on biological activity across studies be resolved?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
- Meta-analysis : Compare IC values across studies using hierarchical clustering to identify outlier methodologies .
- Structural validation : Re-evaluate compound purity via HPLC (>95%) and confirm stereochemistry via CD spectroscopy .
Q. What advanced techniques characterize its toxicity profile?
- In silico toxicity prediction : GUSAR and TEST models estimate LD and classify compounds under OECD guidelines .
- In vivo subacute studies : Dose rats at 100–500 mg/kg for 28 days; monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) .
- Genotoxicity assays : Comet assay or Ames test to assess DNA damage .
Methodological Considerations
- Data reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and biological assay protocols in detail .
- Structural ambiguity : Use single-crystal X-ray diffraction (SCXRD) for absolute configuration confirmation, referencing CIF files .
- Contradictory results : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if docking results are inconclusive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
